N-(4-(Benzyloxy)phenyl)acetamide

Lipophilicity Partition coefficient Physicochemical property

N-(4-(Benzyloxy)phenyl)acetamide (CAS 41927-14-4; synonym p-Benzyloxyacetanilide, N-Acetyl-4-benzyloxyaniline) is a benzyl-protected acetanilide derivative with molecular formula C15H15NO2 and molecular weight 241.29 g/mol. Structurally, it is the O-benzyl ether of paracetamol (acetaminophen), placing it within the 4-alkoxyacetanilide subclass.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 41927-14-4
Cat. No. B1614816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Benzyloxy)phenyl)acetamide
CAS41927-14-4
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12(17)16-14-7-9-15(10-8-14)18-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
InChIKeyQLCLKEPRVBUJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-(Benzyloxy)phenyl)acetamide (CAS 41927-14-4) – Procurement-Relevant Identity, Physicochemical Profile, and In-Class Positioning


N-(4-(Benzyloxy)phenyl)acetamide (CAS 41927-14-4; synonym p-Benzyloxyacetanilide, N-Acetyl-4-benzyloxyaniline) is a benzyl-protected acetanilide derivative with molecular formula C15H15NO2 and molecular weight 241.29 g/mol [1]. Structurally, it is the O-benzyl ether of paracetamol (acetaminophen), placing it within the 4-alkoxyacetanilide subclass. The compound is a white crystalline powder soluble in organic solvents, with a predicted logP of 2.75, boiling point of 450.9±28.0 °C, and predicted melting point of 159.73 °C . It is commercially supplied at ≥97–98% purity for research and further manufacturing use . The benzyloxy substituent confers substantially higher lipophilicity than the parent 4-hydroxy analog (paracetamol, logP 0.46), a property that governs membrane permeability, metabolic handling, and organic-phase reactivity in synthetic applications [2].

Why In-Class 4-Alkoxyacetanilides Cannot Be Freely Substituted for N-(4-(Benzyloxy)phenyl)acetamide (41927-14-4) in Research and Process Chemistry


Although N-(4-(Benzyloxy)phenyl)acetamide belongs to the broader 4-alkoxyacetanilide family, its O-benzyl substituent produces a discrete lipophilicity and steric profile that cannot be replicated by shorter-chain alkoxy analogs (methoxy, ethoxy) or by the free phenol (paracetamol). The benzyloxy group raises the computed logP by approximately 2.3 log units relative to paracetamol, altering organic-phase solubility, chromatographic retention, and partition-dependent reactivity in biphasic synthetic procedures . Critically, the benzyl ether functions as a traceless protecting group for the phenolic –OH; the benzyl moiety is cleavable via catalytic hydrogenolysis, a deprotection route unavailable to methyl or ethyl ethers under equivalent mild conditions [1]. Furthermore, the benzyloxy pharmacophore has been identified in multiple independent structure–activity relationship (SAR) studies as a privileged substituent for enhancing monoamine oxidase B (MAO-B) inhibitory potency relative to phenylethoxy and phenylpropoxy analogs, a trend that cannot be assumed for the 4-methoxy or 4-ethoxy congeners [2]. These three factors—logP-governed phase partitioning, orthogonal O-deprotection chemistry, and pharmacophoric MAO-B preference—collectively mean that substituting a generic 4-alkoxyacetanilide for the benzyloxy derivative risks altered reaction outcomes, failed protecting group strategies, or misleading structure–activity conclusions.

N-(4-(Benzyloxy)phenyl)acetamide (41927-14-4): Quantified Differentiation Evidence vs. Closest Analogs for Procurement Decision Support


LogP Differentiation: N-(4-(Benzyloxy)phenyl)acetamide vs. Paracetamol (4-Hydroxyacetanilide)

The O-benzyl substitution increases the predicted logP (octanol–water partition coefficient) by approximately 2.3 log units compared with the parent 4-hydroxy analog, paracetamol. This logP shift is the single largest differential physicochemical property between the two compounds and directly determines solvent partitioning, membrane permeability, and chromatographic behavior .

Lipophilicity Partition coefficient Physicochemical property

Sustainable Synthetic Access: Direct Yield from Expired Paracetamol Waste vs. De Novo Synthesis from 4-Benzyloxyaniline

N-(4-(Benzyloxy)phenyl)acetamide is accessible via direct O-benzylation of the widely available analgesic paracetamol, including from expired tablet and capsule dosage forms. Reported isolated yields from paracetamol recovered from pharmaceutical waste range from 50% (tablet form) to 58% (capsule form), providing a waste-valorization route that is unavailable for comparator 4-alkoxyacetanilides such as phenacetin (4-ethoxy), which are restricted substances in many jurisdictions [1]. The conventional synthesis from 4-benzyloxyaniline and acetic anhydride is well-precedented but requires the prior preparation or procurement of the aniline intermediate .

Green chemistry Pharmaceutical waste valorization Synthetic methodology

Benzyloxy as an Orthogonal O-Protecting Group: Hydrogenolytic Deprotection Differentiates from Methyl/Ethyl Ether Analogs

The O-benzyl group of N-(4-(benzyloxy)phenyl)acetamide is cleavable under neutral, mild hydrogenolytic conditions (H2, Pd/C, room temperature) to regenerate the parent N-(4-hydroxyphenyl)acetamide (paracetamol) without affecting the acetamide moiety. This deprotection route is orthogonal to the cleavage of 4-methoxy or 4-ethoxy analogs, which typically require harsh Lewis acid conditions (e.g., BBr3, AlCl3) or strong protic acids (HBr/AcOH) that risk concomitant acetamide hydrolysis [1]. The benzyl ether thus serves as a traceless protecting group for the phenolic –OH in multi-step synthetic sequences.

Protecting group strategy Hydrogenolysis Orthogonal deprotection

MAO-B Inhibitory Pharmacophore: Benzyloxy Substituent Confers Favorable SAR vs. Shorter Alkoxy Congeners

In a systematic SAR study of C5-substituted 2-acetylphenol analogs as human MAO inhibitors, the benzyloxy substituent (compound 2a) yielded more potent MAO-B inhibition than the phenylethoxy (2b) and phenylpropoxy (2c) analogs. Although this study was conducted on the 2-acetylphenol scaffold rather than the 4-acetanilide scaffold, the benzyloxy pharmacophore has independently been identified as a privileged substituent for MAO-B inhibition across multiple chemotypes [1]. In a separate series of small-molecule benzyloxy-substituted MAO inhibitors, compounds 9e and 10e exhibited MAO-B IC50 values of 0.35 μM and 0.19 μM respectively, with selectivity indices >285-fold and >146-fold over MAO-A [2]. Direct MAO-B IC50 data for N-(4-(benzyloxy)phenyl)acetamide itself was not identified in the accessed primary literature, so this evidence is class-level inference.

Monoamine oxidase B Neurodegeneration Structure-activity relationship

Purity Specifications and Commercial Availability: Comparative Vendor Benchmarking for CAS 41927-14-4

Commercially, N-(4-(Benzyloxy)phenyl)acetamide is available from multiple research-chemical suppliers at a standard minimum purity of 97–98%. AKSci lists the compound at 98% purity (Cat. 3642AL) with long-term storage recommendation at cool, dry conditions . Chemscene supplies the compound for research and further manufacturing use with room-temperature shipping . This purity tier is typical for research-grade acetanilide derivatives. In contrast, the closest analog paracetamol is available as a USP/EP-grade pharmaceutical active ingredient at ≥99% purity, reflecting its status as a marketed drug substance. N-(4-Methoxyphenyl)acetamide (CAS 51-66-1) is also commercially available but at lower demand volumes and more variable purity specifications. No pharmacopoeial monograph exists for CAS 41927-14-4.

Chemical procurement Purity specification Vendor comparison

N-(4-(Benzyloxy)phenyl)acetamide (41927-14-4): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Synthetic Intermediate Requiring Orthogonal Phenol Protection in Multi-Step Organic Synthesis

When a synthetic sequence requires the phenolic –OH group of a 4-hydroxyacetanilide to be transiently masked and later unveiled under conditions that do not disturb the acetamide moiety, N-(4-(benzyloxy)phenyl)acetamide is the rational choice among 4-alkoxyacetanilides. The benzyl ether is quantitatively cleavable by catalytic hydrogenolysis (H2, Pd/C) at ambient temperature and pressure, whereas O-methyl and O-ethyl analogs require strong Lewis or protic acid conditions that risk acetamide hydrolysis [1]. This orthogonal deprotection capability, combined with the compound's higher organic-phase solubility (logP 2.75 vs. 0.46 for paracetamol), makes it preferable for multi-step sequences involving biphasic reactions or chromatography, where the protected intermediate must remain in the organic phase .

Green Chemistry and Pharmaceutical Waste Valorization Research Programs

For sustainability-focused research groups investigating the upcycling of expired pharmaceuticals, N-(4-(benzyloxy)phenyl)acetamide offers a unique entry point: it can be synthesized directly from expired paracetamol tablets (50% yield) or capsules (58% yield) via reaction with benzyl chloride in ethanolic KOH [1]. This waste-derived route has no parallel for 4-ethoxy- or 4-methoxyacetanilide analogs, as the corresponding starting materials (phenacetin, p-methoxyacetanilide) are not available from comparable waste streams and phenacetin is a banned/restricted substance in many countries. The compound thus enables proof-of-concept studies in circular pharmaceutical economy and green synthetic methodology.

Screening Library Component for MAO-B Inhibitor Discovery in Neurodegeneration Research

Two independent SAR studies on different chemotypes have identified the benzyloxy substituent as a privileged pharmacophore for MAO-B inhibition, with benzyloxy-substituted analogs outperforming phenylethoxy and phenylpropoxy congeners in potency and selectivity [1]. Although the specific MAO-B IC50 of N-(4-(benzyloxy)phenyl)acetamide has not been reported in the accessed primary literature, the convergent SAR evidence across the 2-acetylphenol series (benzyloxy analog 2a more potent than phenylethoxy 2b and phenylpropoxy 2c) and the open-small-molecule benzyloxy series (compound 9e: MAO-B IC50 0.35 μM, SI >285-fold; compound 10e: IC50 0.19 μM, SI >146-fold) supports its prioritized inclusion in MAO-B-focused screening decks over shorter-chain alkoxy acetanilide analogs [1].

Analytical Reference Standard for Paracetamol-Related Impurity Profiling

As the O-benzyl derivative of paracetamol, N-(4-(benzyloxy)phenyl)acetamide may arise as a process-related impurity or degradation product in paracetamol formulations that have been exposed to benzylating agents or benzyl alcohol under certain storage conditions. Its procurement at defined purity (≥97–98%) enables its use as a reference marker in HPLC/LCMS impurity profiling methods, where its distinct retention time (driven by logP 2.75, substantially longer than paracetamol at logP 0.46) and mass spectrum (molecular ion at m/z 241.11) provide unambiguous identification in complex matrices [1].

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